5-Ethoxypyridine-2-sulfonyl chloride
Description
Overview of Sulfonyl Chlorides in Organic Synthesis
Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and versatile organic compounds that serve as crucial intermediates in chemical synthesis. Their utility stems from the electrophilic nature of the sulfur atom, making them susceptible to nucleophilic attack. This reactivity is most frequently exploited in reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
These functional groups are integral to a vast number of biologically active molecules, including many pharmaceuticals. The formation of a sulfonamide linkage is a cornerstone of medicinal chemistry, and sulfonyl chlorides are the primary reagents for achieving this transformation. Various methods have been developed for their synthesis, including the oxidative chlorination of thiols and disulfides, as well as chlorosulfonation reactions.
The Unique Role of Pyridine-Based Scaffolds in Chemical Research
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. Its structure is a fundamental component in over 7,000 existing drug molecules of medicinal importance. This prevalence is due to several factors: the pyridine nitrogen can act as a hydrogen bond acceptor, influencing solubility and receptor binding; the ring system is metabolically stable; and its electronic properties can be readily tuned through substitution.
Pyridine scaffolds are found in numerous natural products, including essential vitamins like niacin and pyridoxine. Their incorporation into synthetic drug candidates has led to the development of potent agents across a wide range of diseases. The ability to create diverse libraries of substituted pyridines allows researchers to systematically explore chemical space and optimize the pharmacological properties of new therapeutic agents.
Specific Context of 5-Ethoxypyridine-2-sulfonyl chloride within Pyridine Chemistry
This compound is a specific derivative that combines the key features of both parent classes. Its structure is characterized by:
A pyridine core , providing the foundational scaffold known for its favorable biological properties.
A sulfonyl chloride group at the 2-position, which serves as a highly reactive site for synthetic elaboration, primarily through the formation of sulfonamides.
An ethoxy group (-OCH₂CH₃) at the 5-position, which modifies the electronic properties of the pyridine ring and can influence the solubility, lipophilicity, and metabolic stability of molecules derived from it.
This particular arrangement of functional groups makes this compound a specialized building block. The sulfonyl chloride at the 2-position is the primary point of reaction, allowing chemists to attach this substituted pyridine "headgroup" to other molecules, typically those containing an amine. The ethoxy substituent, being an electron-donating group, can influence the reactivity of the sulfonyl chloride and, more importantly, will confer specific physicochemical properties to the final product.
Scope and Objectives of Academic Investigations on the Compound
While detailed academic studies focusing exclusively on this compound are not widely present in the literature, the objectives for its use in research can be clearly inferred from studies on analogous compounds. The primary goal of synthesizing and utilizing this reagent is to create novel, more complex molecules for evaluation in biological or material science contexts.
Academic and industrial investigations involving this compound would likely focus on its use as an intermediate in the synthesis of new sulfonamides. For example, reacting this compound with a diverse range of amines would generate a library of novel N-substituted 5-ethoxypyridine-2-sulfonamides. The overarching objectives of such research programs typically include:
Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds, researchers can systematically probe how the 5-ethoxypyridine scaffold, in comparison to other substituted pyridines, affects the biological activity of the resulting sulfonamides.
Agrochemical Development: Similar to pharmaceutical research, this compound could be used to create new herbicides, pesticides, or plant growth regulators, leveraging the known bioactivity of pyridine-containing structures.
In essence, the academic interest in this compound lies not in the compound itself, but in its potential as a sophisticated building block for constructing larger, functional molecules with tailored properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8ClNO3S |
|---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
5-ethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-2-12-6-3-4-7(9-5-6)13(8,10)11/h3-5H,2H2,1H3 |
InChI Key |
IDSZTWJKOKSWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethoxypyridine 2 Sulfonyl Chloride
Direct Chlorosulfonation Approaches
Direct chlorosulfonation involves the electrophilic substitution of a hydrogen atom on the pyridine (B92270) ring with a chlorosulfonyl group (-SO₂Cl). This approach is most effective on electron-rich aromatic systems.
Chlorosulfonation using chlorosulfonic acid is a well-established method for preparing aromatic sulfonyl chlorides. pageplace.de The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as the electrophile. Typically, the aromatic substrate, in this case, 5-ethoxypyridine, is treated with an excess of chlorosulfonic acid, often at reduced temperatures to control the reaction's exothermicity. The ethoxy group at the 5-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack, preferentially directing the substitution to the ortho position (C2).
The direct conversion of aromatic compounds into their sulfonyl chlorides is a significant industrial and laboratory process, as the resulting sulfonyl chlorides are versatile intermediates. pageplace.de
Table 1: Representative Conditions for Direct Chlorosulfonation
| Substrate | Reagent | Conditions | Yield |
|---|
An alternative and widely used strategy involves the oxidation of a corresponding thiol precursor, 5-ethoxypyridine-2-thiol. This method is advantageous as it builds upon a pre-installed sulfur functionality at the desired position, avoiding issues with regioselectivity that can arise in direct substitution reactions. Various oxidizing systems have been developed to achieve this transformation efficiently.
Aqueous sodium hypochlorite (B82951) (bleach) offers an economical and environmentally conscious method for the oxidative chlorosulfonation of thiols. organic-chemistry.org The reaction is typically performed in a biphasic system or in an acidic medium at low temperatures to maintain control and prevent over-oxidation. For instance, the synthesis of pyridine-2-sulfonyl chloride has been successfully demonstrated by dissolving 2-mercaptopyridine (B119420) in concentrated sulfuric acid, cooling the mixture, and slowly adding aqueous sodium hypochlorite solution while maintaining a low internal temperature. This method provides a practical route to the desired sulfonyl chloride in good yield.
Table 2: Example of Bleach-Mediated Oxidative Chlorosulfonation
| Thiol Precursor | Oxidant System | Conditions | Yield |
|---|---|---|---|
| 2-Mercaptopyridine | Sodium hypochlorite / H₂SO₄ | -15 °C to 10 °C, 1 hour | 72% |
N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination and oxidation of sulfur compounds. organic-chemistry.org The oxidation of thiols to sulfonyl chlorides using NCS, often in the presence of an acid catalyst like dilute hydrochloric acid, proceeds smoothly under mild conditions. semanticscholar.orgorganic-chemistry.org This method is valued for its operational simplicity and the easy removal of the succinimide (B58015) byproduct. organic-chemistry.org The reaction mechanism can be complex, sometimes involving the slow, HCl-catalyzed release of molecular chlorine (Cl₂) from NCS, which then rapidly oxidizes the thiol or its disulfide intermediate. ed.ac.uked.ac.uk The presence of water can have a significant effect on the reaction kinetics. ed.ac.uk
Table 3: Conditions for NCS-Promoted Sulfonyl Chloride Synthesis
| Substrate | Reagent System | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Various thiols | NCS / aq. HCl | Acetonitrile | Not specified | Good yields organic-chemistry.org |
The combination of hydrogen peroxide (H₂O₂) with an activating agent like chlorotrimethylsilane (B32843) (TMSCl) provides a potent system for the oxidative chlorination of thiols. tandfonline.com This method is characterized by excellent yields, very short reaction times, and mild conditions. tandfonline.com The TMSCl is believed to activate the H₂O₂, forming a more powerful oxidizing intermediate capable of converting the thiol to the sulfonyl chloride. gaylordchemical.com Related systems, such as H₂O₂ combined with thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄), have also proven to be highly effective for this transformation, offering rapid and high-yielding conversions of aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Table 4: H₂O₂-Based Oxidative Chlorination of Thiols
| Thiol Substrate | Reagent System | Solvent | Time | Yield |
|---|---|---|---|---|
| Thiophenol | H₂O₂ / TMSCl | Dichloromethane | 15 min | 95% tandfonline.com |
| Thiophenol | H₂O₂ / SOCl₂ | Dichloromethane | 1 min | 97% organic-chemistry.org |
Oxidative Chlorosulfonation from Thiol Precursors
Sandmeyer-Type Reactions from Aminopyridine Derivatives
The Sandmeyer reaction provides a powerful route to introduce a sulfonyl chloride group by transforming an amino group. wikipedia.orgbyjus.com This methodology, when applied to 5-ethoxy-2-aminopyridine, involves two key steps: the diazotization of the amino group, followed by a copper-catalyzed reaction with a source of sulfur dioxide and chloride.
The classical approach involves forming an aqueous solution of the diazonium salt from the amine using sodium nitrite (B80452) and a strong acid. This solution is then added to a mixture containing sulfur dioxide and a copper(I) or copper(II) salt catalyst. nih.gov However, handling gaseous and toxic sulfur dioxide can be challenging.
Recent advancements have introduced stable, solid SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), which significantly improve the safety and practicality of the reaction. organic-chemistry.orgnih.gov In this modern Sandmeyer-type chlorosulfonylation, the amine is reacted with an alkyl nitrite to generate the diazonium salt in situ, which then reacts with DABSO and a chloride source in the presence of a copper catalyst. nih.gov This method is notable for its mild conditions and broad substrate scope, including heterocyclic amines, demonstrating high yields and scalability. nih.gov
Table 5: Modern Sandmeyer-Type Synthesis of Sulfonyl Chlorides
| Amine Substrate | SO₂ Source | Catalyst | Conditions | Product / Yield |
|---|---|---|---|---|
| Various anilines | DABSO | CuCl₂ | MeCN, rt | Corresponding Sulfonyl Chlorides / High yields nih.gov |
Diazotization and Subsequent Chlorosulfonylation
A well-established and powerful method for the synthesis of aryl sulfonyl chlorides from the corresponding anilines is the Sandmeyer-type reaction. durham.ac.ukrsc.org This process is highly effective due to the low cost and widespread availability of aniline (B41778) starting materials and offers perfect regiocontrol, as the position of the incoming chlorosulfonyl group is dictated by the location of the amine on the starting material. durham.ac.uk
The classical Meerwein modification of the Sandmeyer reaction involves a two-step sequence. durham.ac.uk First, the primary aromatic amine, in this case, 5-ethoxypyridin-2-amine (B1320757), undergoes diazotization. This is typically achieved by treating the amine with a nitrite source, such as sodium nitrite (NaNO2), in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. acs.orgresearchgate.net
In the second step, the resulting diazonium salt solution is added to a solution of sulfur dioxide (SO2) dissolved in a suitable solvent, such as acetic acid, containing a catalytic amount of a copper(II) salt, typically copper(II) chloride (CuCl2). durham.ac.ukacs.org The copper catalyst facilitates the conversion of the diazonium salt to the desired 5-Ethoxypyridine-2-sulfonyl chloride. A significant consideration in this process is minimizing the water content, as its presence can lead to the hydrolysis of the product sulfonyl chloride back to the sulfonic acid. acs.orgnih.gov
Application of SO2 Surrogates (e.g., DABSO)
While the classical Sandmeyer chlorosulfonylation is effective, it requires the handling of gaseous and toxic sulfur dioxide. Modern advancements have introduced the use of solid, stable, and easily handled SO2 surrogates to circumvent this issue. nih.govtcichemicals.com One of the most prominent surrogates is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, commonly known as DABSO. nih.govrsc.orgresearchgate.net
In this modified Sandmeyer-type reaction, the diazotization of 5-ethoxypyridin-2-amine is performed as in the traditional method. However, instead of adding the diazonium salt to a solution of SO2 gas, it is reacted with DABSO. nih.gov The reaction is still catalyzed by a copper salt in an acidic medium. researchgate.netnih.gov DABSO serves as a convenient source of SO2, releasing it in situ under the reaction conditions. tcichemicals.comresearchgate.net This approach not only improves the safety and handling aspects of the procedure but also demonstrates high efficiency and scalability, proving effective for a wide range of carbo- and heterocyclic anilines. nih.gov
Table 1: Comparison of Diazotization-Chlorosulfonylation Methods
| Feature | 2.2.1. Classical Method | 2.2.2. SO2 Surrogate Method |
|---|---|---|
| Starting Material | 5-Ethoxypyridin-2-amine | 5-Ethoxypyridin-2-amine |
| Diazotizing Agent | Sodium Nitrite (NaNO2) / HCl | Sodium Nitrite (NaNO2) / HCl or tert-butyl nitrite |
| SO2 Source | Gaseous Sulfur Dioxide (SO2) | DABSO (solid) |
| Catalyst | Copper(II) Chloride (CuCl2) | Copper(II) Chloride (CuCl2) |
| Typical Solvent | Acetic Acid, Water | Acetonitrile, Water |
| Key Advantage | Utilizes basic, inexpensive reagents | Avoids handling of gaseous SO2; improved safety and ease of use. nih.gov |
| Key Disadvantage | Requires handling of toxic SO2 gas | DABSO is a more specialized reagent |
Conversion from Pyridine Sulfonic Acids
An alternative synthetic route begins with the corresponding pyridine sulfonic acid, in this case, 5-ethoxypyridine-2-sulfonic acid. This method involves the direct conversion of the sulfonic acid functional group into a sulfonyl chloride using a suitable chlorinating agent.
Phosphorus Pentachloride Mediated Transformations
A common and potent reagent for the conversion of sulfonic acids to sulfonyl chlorides is phosphorus pentachloride (PCl5). chemicalbook.comgoogle.com The reaction involves heating the sulfonic acid with PCl5, often in the presence of a solvent. chemicalbook.com Phosphorus oxychloride (POCl3) is frequently used as the solvent for this transformation, as it is also a byproduct of the reaction between the sulfonic acid and PCl5. google.com The mixture is typically heated to reflux to drive the reaction to completion. chemicalbook.com Following the reaction, the excess POCl3 can be removed by distillation. The crude product is then typically worked up by careful quenching with ice water and extraction into an organic solvent. chemicalbook.com
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly impact the efficiency of the chlorination reaction. While phosphorus oxychloride is a common choice, other non-polar organic solvents such as xylene have also been reported for similar transformations. google.com The use of POCl3 as a solvent can be advantageous as it helps to solubilize the starting materials and is a product of the reaction itself. google.com However, using a large excess of PCl5 can lead to complications during workup, such as sublimation and blockage of condenser equipment when the solvent is distilled. google.com The reaction's efficiency is also dependent on the complete conversion of the sulfonic acid. Inadequate heating or reaction time can result in lower yields. The selectivity is generally high for this transformation, as the sulfonic acid group is the most reactive site towards PCl5 under these conditions. The polarity and boiling point of the solvent are critical parameters; the solvent must be inert to the harsh reagents (PCl5, POCl3) and allow for sufficient heating to ensure the reaction proceeds at an adequate rate.
Derivatization from 2,2′-Dipyridyl Disulfides
The synthesis of pyridine sulfonyl chlorides can also be achieved through the oxidative chlorination of dipyridyl disulfides. chemicalbook.comresearchgate.net For the target compound, the required starting material would be 5,5′-diethoxy-2,2′-dipyridyl disulfide. This method involves the cleavage of the disulfide bond and simultaneous oxidation and chlorination of the resulting sulfur species.
The reaction is typically carried out by treating the disulfide with a strong oxidizing and chlorinating agent. nih.govresearchgate.net A common method involves treating the disulfide, dissolved in an inert organic solvent like dichloromethane, with chlorine gas. chemicalbook.com This process directly converts the disulfide into two equivalents of the corresponding sulfonyl chloride. Alternative reagents for this oxidative chlorination include a combination of nitric acid, hydrochloric acid, and oxygen, which can be implemented in a continuous flow system for improved safety and scalability. nih.gov
Table 2: Overview of Alternative Synthetic Routes
| Feature | 2.3.1. PCl5 on Sulfonic Acid | 2.4. Derivatization from Disulfide |
|---|---|---|
| Starting Material | 5-Ethoxypyridine-2-sulfonic acid | 5,5′-Diethoxy-2,2′-dipyridyl disulfide |
| Key Reagent(s) | Phosphorus Pentachloride (PCl5) | Chlorine (Cl2) or HNO3/HCl/O2 |
| Typical Solvent | Phosphorus Oxychloride (POCl3), Xylene | Dichloromethane |
| Reaction Condition | Heating / Reflux | Typically low to ambient temperature |
| Key Advantage | Direct conversion of a stable precursor | High atom economy (in theory) |
| Key Disadvantage | Use of harsh, moisture-sensitive reagents | Requires synthesis of the disulfide precursor |
Chemo- and Regioselective Synthesis Strategies
Achieving the desired chemo- and regioselectivity is paramount in the synthesis of substituted pyridines like this compound. The regiochemical outcome, or the specific placement of the sulfonyl chloride group on the pyridine ring, is a critical consideration.
The diazotization-chlorosulfonylation route (Section 2.2.1) offers excellent regiocontrol. durham.ac.uk The position of the sulfonyl chloride is predetermined by the location of the amine group on the starting material, 5-ethoxypyridin-2-amine. Since the starting material has a defined structure, the sulfonyl chloride group is exclusively installed at the C2 position, leading to a single, desired regioisomer.
Similarly, the conversion from 5-ethoxypyridine-2-sulfonic acid (Section 2.3) is also inherently regioselective, as the synthesis begins with the sulfonic acid group already in the correct position. The primary challenge in these routes is chemoselectivity—ensuring that the reagents react only with the target functional group (amine or sulfonic acid) without affecting other parts of the molecule, such as the ethoxy group or the pyridine ring itself. The mild conditions of the Sandmeyer reaction and the specific reactivity of PCl5 towards sulfonic acids generally ensure high chemoselectivity.
Strategies involving direct electrophilic aromatic substitution on the 5-ethoxypyridine ring are generally less favorable. Direct chlorosulfonation often leads to mixtures of regioisomers, as the directing effects of the existing substituents (ethoxy group and ring nitrogen) can lead to substitution at multiple positions. durham.ac.uk Therefore, building the molecule from a precursor where the key functionality is already correctly positioned, as in the methods described above, is the most effective strategy for ensuring both chemo- and regioselectivity. rsc.org
Process Optimization and Scalability Considerations in Laboratory Synthesis
The synthesis of analogous aryl and heteroaryl sulfonyl chlorides has been the subject of extensive research, with various methodologies developed to improve yield, purity, and safety, particularly during scale-up. These methods often involve the use of chlorosulfonic acid or oxidative chlorination of corresponding thiols or sulfonic acids. Optimization of such processes typically involves a systematic study of several parameters:
Reaction Temperature: Precise temperature control is crucial to prevent the formation of byproducts and ensure the stability of the desired sulfonyl chloride.
Stoichiometry of Reagents: Adjusting the molar ratios of the starting materials and chlorinating agents can significantly impact the reaction yield and minimize unreacted starting materials.
Reaction Time: Monitoring the reaction progress to determine the optimal time for quenching is essential to maximize product formation and prevent degradation.
Solvent Selection: The choice of solvent can influence reaction rates, solubility of intermediates, and the ease of product isolation.
Work-up and Purification Procedures: Developing efficient and scalable methods for quenching the reaction, separating the product from the reaction mixture, and purification are critical for obtaining high-purity material.
For instance, studies on the automated continuous synthesis of aryl sulfonyl chlorides have demonstrated that moving from batch to continuous-flow reactors can improve safety, process control, and space-time yield. mdpi.com Such systems allow for better management of exothermic reactions and can be scaled by extending the operation time rather than increasing the reactor volume. mdpi.com
In the context of scaling up laboratory synthesis, several challenges are commonly encountered. These include efficient heat dissipation, effective mixing, and safe handling of corrosive and reactive reagents like chlorosulfonic acid. mdpi.com The transition from laboratory-scale glassware to larger reactors requires careful consideration of these factors to ensure consistent results and operational safety.
Without specific studies on this compound, any discussion on its process optimization and scalability remains speculative and based on analogies to similar compounds. The following table outlines general parameters that would require investigation for the process optimization of a hypothetical laboratory-scale synthesis of this compound.
Table 1: Hypothetical Parameters for Optimization of this compound Synthesis
| Parameter | Range for Investigation | Rationale |
| Temperature | -10 °C to 50 °C | To control exothermicity and minimize byproduct formation. |
| Equivalents of Chlorinating Agent | 1.0 to 5.0 | To ensure complete conversion of the starting material while avoiding excess reagent. |
| Reaction Time | 1 to 24 hours | To identify the point of maximum conversion before product degradation. |
| Solvent | Dichloromethane, Chloroform, Acetonitrile | To assess the impact on reaction kinetics and product solubility. |
It is crucial to reiterate that the data in this table is illustrative and not based on experimental findings for this compound. Further empirical research is necessary to establish optimized and scalable synthetic protocols for this specific compound.
Chemical Reactivity and Transformative Pathways of 5 Ethoxypyridine 2 Sulfonyl Chloride
The sulfur atom in 5-Ethoxypyridine-2-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its utility in synthetic chemistry, primarily through nucleophilic substitution reactions at the sulfonyl group, where the chloride ion serves as an effective leaving group. gacariyalur.ac.inscispace.comnih.gov These transformations allow for the introduction of diverse functionalities, leading to the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Nucleophilic Substitution Reactions at the Sulfonyl Group
The core reactivity of this compound is defined by nucleophilic substitution at the sulfonyl sulfur. In these reactions, a nucleophile attacks the sulfur atom, leading to the displacement of the chloride. The mechanism can vary, but it often proceeds through a concerted SN2-type pathway or a stepwise addition-elimination process involving a trigonal bipyramidal intermediate. nih.govresearchgate.netmdpi.com
The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. nih.govcbijournal.comlibretexts.org This transformation, often referred to as sulfonylation, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.comrsc.org The reaction is compatible with a wide array of primary and secondary amines, including aliphatic, heterocyclic, and aromatic amines. rsc.org The nucleophilicity of the amine plays a role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines. rsc.org
The resulting 5-ethoxypyridine-2-sulfonamides are significant structural motifs in medicinal chemistry. The general reaction is as follows:
Reaction of this compound with a primary amine.
| Reactant 1 | Reactant 2 (Amine) | Base | Product |
| This compound | Aniline (B41778) | Pyridine | N-phenyl-5-ethoxypyridine-2-sulfonamide |
| This compound | Piperidine | Triethylamine | 1-((5-ethoxypyridin-2-yl)sulfonyl)piperidine |
| This compound | Benzylamine | Pyridine | N-benzyl-5-ethoxypyridine-2-sulfonamide |
| This compound | Cyclohexylamine | Triethylamine | N-cyclohexyl-5-ethoxypyridine-2-sulfonamide |
A transition-metal-free approach for the amination of pyridine-2-sulfonyl chlorides involves the use of magnesium amides (R₂NMgCl·LiCl). researchgate.net This method provides an efficient pathway to synthesize a variety of sulfonamides under mild conditions. The magnesium amide reagents are readily prepared from the corresponding amines and can be used with a broad range of amine substrates, including those of pharmaceutical interest. researchgate.net This technique is particularly valuable for creating sterically hindered or complex sulfonamides.
| Reactant 1 | Reagent | Product |
| This compound | (CH₃)₂NMgCl·LiCl | N,N-dimethyl-5-ethoxypyridine-2-sulfonamide |
| This compound | (Piperidin-1-yl)magnesium chloride·LiCl | 1-((5-ethoxypyridin-2-yl)sulfonyl)piperidine |
| This compound | (Morpholino)magnesium chloride·LiCl | 4-((5-ethoxypyridin-2-yl)sulfonyl)morpholine |
The sulfonamide derivatives synthesized from this compound can serve as precursors for the construction of fused heterocyclic systems through intramolecular cyclization. For instance, after forming a sulfonamide with an appropriately functionalized amine, subsequent reactions can be designed to close a new ring onto the pyridine or the sulfonamide's substituent. Research has shown that pyridine-2-sulfonamides can undergo directed ortho-magnesiation, and the resulting intermediates can react with electrophiles, setting the stage for cyclization reactions that can furnish fused systems like aza-indoles and aza-carbazoles. researchgate.net This strategy provides a powerful tool for building complex molecular architectures. nih.gov
Reactions with Alcohols and Phenols to Form Sulfonate Esters
This compound reacts with alcohols and phenols to yield the corresponding sulfonate esters. youtube.comlibretexts.org This reaction is analogous to the formation of sulfonamides and is typically conducted in the presence of a non-nucleophilic base like pyridine. youtube.compearson.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride. youtube.comyoutube.com This transformation is significant because it converts the hydroxyl group of an alcohol, which is a poor leaving group, into a sulfonate group (e.g., tosylate, mesylate), which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org
General reaction for the formation of a sulfonate ester.
| Reactant 1 | Reactant 2 (Alcohol/Phenol) | Base | Product |
| This compound | Methanol | Pyridine | Methyl 5-ethoxypyridine-2-sulfonate |
| This compound | Ethanol | Pyridine | Ethyl 5-ethoxypyridine-2-sulfonate |
| This compound | Phenol | Pyridine | Phenyl 5-ethoxypyridine-2-sulfonate |
| This compound | Isopropanol | Pyridine | Isopropyl 5-ethoxypyridine-2-sulfonate |
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)
The electrophilic sulfur center of this compound is also reactive towards carbanionic nucleophiles delivered by organometallic reagents. These reactions facilitate the formation of new carbon-sulfur or carbon-carbon bonds.
Grignard Reagents (RMgX) : The reaction of sulfonyl chlorides with Grignard reagents can lead to different products depending on the reaction conditions and the nature of the Grignard reagent. While coupling reactions to form sulfones (R-SO₂-R') are possible, other pathways exist. For instance, straightforward coupling of sulfonylpyridines with Grignard reagents has been shown to generate alkyl- and aryl-sulfonylpyridines through a Chichibabin-type mechanism. researchgate.netresearchgate.net
Organolithium Reagents (RLi) : Organolithium reagents are highly reactive nucleophiles that can also react with sulfonyl chlorides. libretexts.orgchemistrysteps.com However, their high reactivity can sometimes lead to lower yields or side reactions compared to other organometallics like organozincs. mit.edu For instance, the reaction of 2-pyridyllithium (B95717) with a chlorosulfate (B8482658) analog resulted in low yields of the desired product. mit.edu
Organozinc Reagents (RZnX) : Organozinc reagents have emerged as effective reagents for the synthesis of heteroaryl sulfonamides and related compounds from sulfonyl chloride precursors. mit.edunih.gov The reaction of 2-pyridylzinc reagents with a chlorosulfate can generate a sulfonate ester intermediate, which can then react with amines. mit.edu Alternatively, other heteroarylzinc reagents can react to afford sulfonyl chlorides that are converted in situ to sulfonamides. mit.edu Copper-catalyzed reactions of organozinc reagents with arylsulfonyl chlorides can also be used to form thioethers. researchgate.net
| Reagent Type | General Formula | Potential Product with this compound |
| Grignard Reagent | R-MgX | 5-Ethoxy-2-(R-sulfonyl)pyridine |
| Organolithium Reagent | R-Li | 5-Ethoxy-2-(R-sulfonyl)pyridine |
| Organozinc Reagent | R-ZnX | 5-Ethoxy-2-sulfonyl derivative (further reacted in situ) |
Radical Reaction Pathways of this compound
The radical chemistry of this compound offers a versatile platform for the formation of carbon-sulfur and carbon-carbon bonds. The generation of a sulfonyl radical intermediate from the sulfonyl chloride precursor opens up a variety of transformative pathways, including additions to unsaturated systems, complex cyclization cascades, and other synthetically useful reactions.
Generation and Reactivity of Sulfonyl Radicals
Sulfonyl radicals (RSO₂•) are key intermediates in the radical-mediated transformations of sulfonyl chlorides. researchgate.net The generation of the 5-ethoxypyridine-2-sulfonyl radical from its corresponding sulfonyl chloride can be initiated through several methods, with visible-light photoredox catalysis being a particularly mild and efficient approach. researchgate.netrsc.org Upon single-electron transfer (SET) from an excited photocatalyst to the sulfonyl chloride, the resulting radical anion undergoes rapid fragmentation, cleaving the sulfur-chlorine bond to release a chloride anion and the desired sulfonyl radical. rsc.orgnih.gov
Once generated, the 5-ethoxypyridine-2-sulfonyl radical exhibits electrophilic character and readily participates in addition reactions with electron-rich unsaturated systems like alkenes and alkynes. organic-chemistry.orgacs.org This reactivity is the foundation for numerous subsequent transformations, including hydrosulfonylation, cyclization, and atom transfer reactions. researchgate.netmagtech.com.cn The intermediate formed after the initial radical addition, a carbon-centered radical, is then poised to undergo further reactions to yield the final product. nih.gov
The table below summarizes common methods for generating sulfonyl radicals and their subsequent primary reactions.
| Initiation Method | Description | Primary Radical Reaction | Reference |
| Photoredox Catalysis | Visible-light irradiation of a photocatalyst (e.g., Ir or Ru complexes) facilitates single-electron transfer to the sulfonyl chloride. | Addition to Alkenes/Alkynes | researchgate.netrsc.org |
| Silyl (B83357) Radical Abstraction | A silyl radical, often generated photochemically, abstracts the chlorine atom from the sulfonyl chloride. | Addition to Alkenes/Alkynes | researchgate.netnih.gov |
| Thermal Initiation | Using radical initiators like AIBN at elevated temperatures, though less common for these specific pathways. | Cyclization | nih.gov |
Hydrosulfonylation of Unsaturated Systems (Alkenes, Alkynes)
Hydrosulfonylation is a powerful reaction that achieves the net addition of a sulfonyl group and a hydrogen atom across a carbon-carbon double or triple bond. ox.ac.uk This transformation, when applied to this compound, provides a direct route to valuable alkyl and vinyl sulfones. The process typically involves two key steps: the addition of the sulfonyl radical to the unsaturated system, followed by a hydrogen atom transfer (HAT) to the resulting carbon-centered radical intermediate. nih.gov This reaction is highly effective for both electron-deficient and unactivated alkenes and alkynes. nih.govnih.gov
Visible-light photoredox catalysis has emerged as a premier method for initiating the hydrosulfonylation of unsaturated compounds with sulfonyl chlorides like this compound. ox.ac.uknih.gov The process begins with the excitation of a photocatalyst, typically an iridium complex such as fac-[Ir(ppy)₃], by visible light (e.g., blue LEDs). rsc.orgnih.gov The excited photocatalyst then reduces the sulfonyl chloride via a single-electron transfer (SET) mechanism. rsc.org This generates a sulfonyl radical, which subsequently adds to the alkene or alkyne, forming a carbon-centered radical intermediate. rsc.orgacs.org The photocatalytic cycle is completed by the regeneration of the ground-state photocatalyst. This methodology is valued for its mild reaction conditions, operational simplicity, and broad functional group tolerance. organic-chemistry.orgnih.gov
Tris(trimethylsilyl)silane ((TMS)₃SiH) has been identified as an exceptionally effective hydrogen atom donor for these transformations. nih.govnih.govnih.gov It efficiently traps the carbon-centered radical intermediate to furnish the desired sulfone product, thereby propagating the radical chain process. ox.ac.uk The choice of HAT agent is critical to avoid undesired side reactions and ensure high yields of the hydrosulfonylated product. rsc.orgnih.gov
The general mechanism for photoredox-catalyzed hydrosulfonylation is outlined below.
| Step | Process | Description | Key Species |
| 1 | Photocatalyst Excitation | The photocatalyst absorbs visible light and is promoted to an excited state. | PC → PC |
| 2 | Radical Generation | The excited photocatalyst reduces the sulfonyl chloride, which fragments to a sulfonyl radical. | PC + RSO₂Cl → PC⁺ + [RSO₂Cl]⁻ → PC⁺ + RSO₂• + Cl⁻ |
| 3 | Radical Addition | The sulfonyl radical adds to the alkene/alkyne. | RSO₂• + C=C → RSO₂-C-C• |
| 4 | Hydrogen Atom Transfer | The resulting carbon-centered radical abstracts a hydrogen atom from a donor. | RSO₂-C-C• + H-Donor → RSO₂-C-CH + Donor• |
Sulfonylation and Cyclization Reactions
The sulfonyl radical generated from this compound can initiate powerful cascade reactions, leading to the formation of complex cyclic structures. rsc.org In these processes, the initial addition of the sulfonyl radical to a suitably designed unsaturated substrate, such as a 1,5-diene or an enyne, generates a carbon-centered radical. nih.govresearchgate.net This radical intermediate can then undergo an intramolecular cyclization by adding to another unsaturated moiety within the same molecule. rsc.orgnih.gov
These tandem sulfonylation-cyclization reactions provide efficient access to a variety of ring systems, including functionalized pyrrolin-2-ones and spirocyclic vinyl sulfones. rsc.orgnih.gov The reaction is often mediated by photoredox catalysis under mild conditions. rsc.org The regioselectivity of the cyclization is typically governed by the formation of the most stable ring size, commonly five- or six-membered rings. nih.gov The versatility of this approach allows for the construction of intricate molecular scaffolds from simple precursors in a single step. researchgate.netrsc.org
Halogenation and Deoxygenation Reactions
While primarily used as a source of sulfonyl radicals, the sulfonyl chloride functional group can also participate in other radical-type transformations, such as halogenation. In certain contexts, particularly with organometallic reagents, sulfonyl chlorides can serve as electrophilic halogen sources. For instance, the reaction of alkenylaluminums with sulfonyl chlorides like methanesulfonyl chloride or benzenesulfonyl chloride can lead to the formation of alkenyl chlorides, proceeding with retention of the double bond configuration. sciforum.netresearchgate.net This reactivity pathway depends on the nature of the metal and the substrates involved. sciforum.net
Desulfonation, which can be viewed as a reductive deoxygenation and dechlorination, represents another potential transformation. The cleavage of the aryl C–S bond in arylsulfonyl chlorides can be achieved under certain reductive or thermal conditions, leading to the formation of an aryl chloride and sulfur dioxide. wikipedia.org This process provides a route to convert an aryl sulfonic acid derivative back into an aryl halide.
Ionic Reaction Pathways
Ionic reactions involving this compound are governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.
[2+2] Annulations
While direct evidence for [2+2] annulations involving this compound is not extensively documented in readily available literature, the general reactivity of sulfonyl chlorides suggests potential participation in such reactions. magtech.com.cn Sulfonyl chlorides can react with unsaturated compounds, such as alkenes and imines, to form four-membered rings. magtech.com.cnresearchgate.net For instance, the reaction of alkanesulfonyl chlorides with imines, often referred to as the sulfa-Staudinger cycloaddition, can yield β-sultams. researchgate.net The viability of this pathway for this compound would depend on the specific reaction conditions and the nature of the coupling partner.
Electrophilic Aromatic Substitution (if applicable to activated systems)
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfonyl chloride group and the nitrogen atom in the ring. wikipedia.org Electrophilic attack on the pyridine ring itself is therefore less favorable compared to reactions at the sulfonyl chloride moiety. masterorganicchemistry.comlibretexts.org However, the ethoxy group at the 5-position is an activating group, which could potentially direct electrophiles to the ortho and para positions relative to it, though the deactivating effect of the sulfonyl chloride group would still be significant. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions (if applicable to the pyridine ring or sulfonyl derivatives)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and sulfonyl chlorides can participate in these transformations. researchgate.netrsc.org While specific examples involving this compound are not widely reported, the general reactivity of arylsulfonyl chlorides in palladium-catalyzed reactions is well-established. For instance, arylsulfonyl chlorides can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids to form C-S bonds. nih.gov Furthermore, palladium catalysis can be employed for C-H/C-H cross-coupling of pyridine N-oxides with various heterocycles, indicating the potential for functionalizing the pyridine ring under specific conditions. rsc.org The reactivity of this compound in such reactions would likely involve the C-Cl bond of the sulfonyl chloride group or potentially a C-H bond on the pyridine ring, depending on the catalytic system. nih.gov
Reactions with Imines, Aldehydes, and Ketones
The reaction of sulfonyl chlorides with imines, aldehydes, and ketones is a known pathway for the formation of various organic compounds. magtech.com.cnresearchgate.net Specifically, the reaction of sulfonyl chlorides with imines can lead to the formation of β-sultams, as mentioned in the context of [2+2] annulations. globethesis.com The reaction with aldehydes and ketones, in the presence of a suitable base, can lead to the formation of α,β-unsaturated sulfones or other related products. researchgate.netresearchgate.net The electrophilic sulfur of the sulfonyl chloride is attacked by the nucleophilic nitrogen of the imine or the enolate of the aldehyde or ketone. nih.gov
| Reactant | Product Type | General Reaction Conditions |
| Imines | β-Sultams | Base, aprotic solvent |
| Aldehydes | α,β-Unsaturated Sulfones | Base, aprotic solvent |
| Ketones | α,β-Unsaturated Sulfones | Base, aprotic solvent |
This table represents the general reactivity of sulfonyl chlorides and may be applicable to this compound under appropriate conditions.
Functional Group Interconversions Involving the Pyridine Ring
Functional group interconversions on the pyridine ring of this compound can be challenging due to the presence of the deactivating sulfonyl chloride group. However, certain transformations are possible. For instance, the sulfonyl chloride group itself can be converted into other functional groups. Reduction of the sulfonyl chloride can yield the corresponding sulfinamide or thiol. nih.gov The ethoxy group could potentially be cleaved to a hydroxyl group under harsh conditions, though this might also affect the sulfonyl chloride moiety. Transition-metal-free amination of pyridine-2-sulfonyl chlorides using magnesium amides has been reported, suggesting a potential route for functionalization at the 2-position. researchgate.net
Mechanistic Investigations of 5 Ethoxypyridine 2 Sulfonyl Chloride Transformations
Elucidation of Reaction Intermediates
The transformations of 5-Ethoxypyridine-2-sulfonyl chloride are postulated to proceed through several key reactive intermediates, the nature of which is dictated by the specific reaction conditions and the nucleophiles involved. In reactions where the pyridine (B92270) nitrogen acts as a nucleophile or is activated, a pyridinium (B92312) salt intermediate is a plausible species. For instance, in reactions involving further functionalization of the pyridine ring, an initial N-sulfonylation can lead to a pyridinium salt, which subsequently activates the picolyl position for deprotonation.
Under basic conditions, particularly with sterically hindered non-nucleophilic bases, the formation of an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate has been proposed for analogous 4-alkylpyridine systems. This intermediate arises from the deprotonation of the alkyl group at the 4-position, facilitated by the electron-withdrawing nature of the N-sulfonyl group. While this compound itself lacks an alkyl group at the 4-position, analogous intermediates could be envisaged in derivatives designed to undergo such transformations.
In nucleophilic substitution reactions at the sulfonyl group, a trigonal bipyramidal intermediate or transition state is generally accepted. The geometry of this intermediate and the positions of the entering and leaving groups are crucial in determining the stereochemical outcome of the reaction.
Kinetic Studies and Reaction Rate Determination
Kinetic investigations into the reactions of sulfonyl chlorides provide valuable insights into the reaction mechanism, including the determination of the rate-determining step and the influence of various factors on the reaction rate. For transformations involving this compound, kinetic studies would typically involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
The rates of hydrolysis and alcoholysis of analogous aromatic sulfonyl chlorides have been shown to be first order in the sulfonyl chloride and first order in a nucleophilic catalyst such as pyridine. rsc.org This suggests a bimolecular reaction mechanism. For the reaction of this compound with a nucleophile in the presence of a catalyst, the rate law would be expected to be:
Rate = k [this compound] [Nucleophile]
The table below presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile, illustrating the determination of the reaction order.
| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined by studying the temperature dependence of the rate constant. Negative entropies of activation are often indicative of an ordered, bimolecular transition state. allresearchjournal.com For instance, in the reaction of p-Toluenesulfonyl Chloride with α-Hydroxy acids in the presence of pyridine, a negative entropy of activation was observed, supporting a bimolecular mechanism. allresearchjournal.com
Spectroscopic Analysis of Transition States
Direct spectroscopic observation of transition states is challenging due to their fleeting nature. However, advanced spectroscopic techniques can provide information about the structure and energetics of these transient species. For reactions of this compound, techniques such as stopped-flow spectroscopy coupled with UV-Vis or fluorescence detection could be employed to study rapid reactions and potentially detect short-lived intermediates that exist in equilibrium with the transition state.
Time-resolved infrared (TRIR) spectroscopy could, in principle, be used to probe changes in bond vibrations during the course of a reaction, offering insights into the bond-breaking and bond-forming processes that occur in the transition state. Furthermore, computational chemistry can be used to predict the vibrational frequencies of postulated transition state structures, which can then be compared with experimental data.
Isotope Labeling Experiments
Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of this compound reactions, several isotope labeling strategies could be employed.
To investigate the mechanism of nucleophilic attack at the sulfur atom, the sulfonyl oxygen atoms could be labeled with ¹⁸O. Analysis of the products using mass spectrometry would reveal whether the ¹⁸O label is retained or exchanged, providing evidence for either a direct displacement or a mechanism involving a symmetrical intermediate.
Similarly, labeling the pyridine nitrogen with ¹⁵N could be used to follow the involvement of the nitrogen atom in the reaction, particularly in cases where it might act as a nucleophilic catalyst or become part of a reaction intermediate. nih.gov The following table outlines potential isotope labeling experiments and their mechanistic implications.
| Isotope Label | Labeled Position | Analytical Technique | Mechanistic Question Addressed |
| ¹⁸O | Sulfonyl Oxygen | Mass Spectrometry | Mechanism of nucleophilic substitution at sulfur (e.g., addition-elimination vs. direct displacement). |
| ¹⁵N | Pyridine Nitrogen | NMR Spectroscopy, Mass Spectrometry | Role of the pyridine nitrogen as a catalyst or in intermediate formation. |
| ²H (Deuterium) | Ethoxy group | NMR Spectroscopy, Mass Spectrometry | Involvement of the ethoxy group in side reactions or rearrangements. |
Role of Catalysts and Additives (e.g., Lewis Acids, Bases, Transition Metals)
The reactivity of this compound can be significantly influenced by the presence of catalysts and additives.
Bases: Pyridine and other tertiary amines can act as nucleophilic catalysts in reactions of sulfonyl chlorides. rsc.orgrsc.org The catalyst typically attacks the sulfonyl sulfur to form a highly reactive sulfonylammonium salt, which is then more susceptible to attack by the primary nucleophile. Non-nucleophilic bases, such as triethylamine (B128534), can serve to neutralize the HCl generated during the reaction, driving the equilibrium towards the products. nih.gov
Lewis Acids: Lewis acids could potentially activate the sulfonyl chloride group by coordinating to one of the sulfonyl oxygen atoms or the pyridine nitrogen, making the sulfur atom more electrophilic and thus more reactive towards nucleophiles.
Transition Metals: While less common for direct transformations of the sulfonyl chloride group itself, transition metal catalysts can be employed in cross-coupling reactions where the pyridine ring is functionalized. For example, a transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides has been reported. researchgate.net
Computational Modeling of Reaction Pathways
Computational modeling, particularly using density functional theory (DFT), has become an indispensable tool for investigating reaction mechanisms. For this compound, computational studies can be used to:
Model Reactant and Intermediate Structures: Determine the ground-state geometries and electronic properties of the reactants, intermediates, and products.
Locate Transition States: Identify the transition state structures connecting reactants to products and calculate their geometries and energies.
Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is related to the reaction rate.
Map Reaction Pathways: By connecting reactants, intermediates, and products through their respective transition states, a complete energy profile of the reaction pathway can be constructed.
The following table summarizes the types of information that can be obtained from computational modeling of a hypothetical reaction of this compound.
| Computational Method | Information Obtained | Relevance to Mechanism |
| DFT Geometry Optimization | Optimized structures of reactants, intermediates, products, and transition states. | Provides insight into the three-dimensional arrangement of atoms during the reaction. |
| DFT Frequency Calculation | Vibrational frequencies, zero-point energies, and characterization of stationary points. | Confirms that optimized structures are minima (reactants, etc.) or first-order saddle points (transition states). |
| Intrinsic Reaction Coordinate (IRC) | Connects a transition state to its corresponding reactants and products. | Verifies that the located transition state is the correct one for the reaction of interest. |
Computational studies on related systems, such as pyridine variants of benzoyl-phenoxy-acetamide, have demonstrated the utility of these methods in understanding the reactivity of pyridine-containing molecules. nih.gov
Applications in Advanced Organic Synthesis
As a Key Building Block for Complex Heterocyclic Compounds
The inherent reactivity of the sulfonyl chloride group, combined with the structural features of the substituted pyridine (B92270) ring, makes 5-Ethoxypyridine-2-sulfonyl chloride a crucial starting material for synthesizing a wide range of complex heterocyclic molecules.
The most direct application of this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. eurjchem.com The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. Typically, a non-nucleophilic base such as pyridine or triethylamine (B128534) is used to neutralize the hydrochloric acid byproduct. chemicalbook.comcbijournal.com
This straightforward coupling allows for the introduction of the 5-ethoxypyridine sulfonyl motif into a vast array of molecules. Research on analogous compounds, such as 2-chloropyridine-5-sulfonyl chloride, has demonstrated the synthesis of large libraries of N-aryl and N-alkyl pyridine sulfonamides, showcasing the robustness of this synthetic approach. mdpi.com
| Pyridine Sulfonyl Chloride | Amine Partner | Product Class | Significance |
|---|---|---|---|
| Pyridine-2-sulfonyl Chloride | Complex substituted aminothiazole | N-heteroaryl-pyridinesulfonamide | Demonstrates coupling with complex, multifunctional amines. chemicalbook.com |
| 2-Chloropyridine-5-sulfonyl chloride | Various substituted anilines | N-Aryl-pyridinesulfonamide | Highlights the generation of a library of potential antimalarial agents. mdpi.com |
Beyond simple sulfonamide formation, this compound serves as a precursor for constructing more elaborate, fused heterocyclic systems. A common strategy involves the initial formation of a sulfonamide, which is then subjected to an intramolecular cyclization reaction.
For instance, a sulfonamide linker can be used to tether the pyridine ring to another reactive moiety within the same molecule. Subsequent intramolecular radical reactions can lead to the formation of new rings, fusing the systems together. This approach has been used to prepare bipyridine sultams, where a radical generated on an adjacent ring attacks the pyridine ring of the sulfonamide, leading to cyclization.
Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules to explore novel areas of chemical space for drug discovery. nih.gov this compound is an ideal building block for DOS due to the reliability and versatility of its chemistry.
By reacting this single sulfonyl chloride with a large library of diverse amine-containing starting materials, a primary library of sulfonamides can be rapidly generated. Each of these products contains the common 5-ethoxypyridine core but differs in the appended amine fragment. These compounds can then be subjected to a range of secondary reactions—such as cyclizations, cross-couplings, or further functionalization—to create a vast and structurally varied collection of complex molecules from a single, common intermediate. This "branching-folding" approach is central to the ethos of DOS, enabling the efficient production of novel molecular scaffolds.
As a Reagent for Selective Functionalization of Organic Molecules
The reactivity of this compound also allows it to be used as a reagent to selectively introduce specific functional groups or to mediate complex bond formations.
The primary role of a sulfonyl chloride is to act as a "sulfonylating" agent, transferring the sulfonyl group (R-SO2-) to a nucleophile. This compound is used to introduce the "5-ethoxypyridin-2-ylsulfonyl" moiety into target molecules. This group can significantly alter the physical, chemical, and biological properties of the parent molecule, including its polarity, acidity, and ability to form hydrogen bonds. While reactions with amines to form sulfonamides are most common, it can also react with alcohols to form sulfonate esters or with carbon nucleophiles under specific conditions. eurjchem.com
In some contexts, sulfonyl chlorides can also act as precursors to sulfonyl radicals under oxidative conditions. These radicals can then add across carbon-carbon double or triple bonds, leading to the formation of vinyl or alkynyl sulfones, further expanding the reagent's utility in functionalization.
A more advanced application of sulfonyl chlorides like this compound is in carbon-carbon bond formation through a process known as desulfonylative coupling. nih.govnih.gov In this type of reaction, the sulfonyl chloride is not incorporated into the final product but instead acts as a precursor to an aryl radical.
Under visible-light photoredox catalysis, the C–S bond of the sulfonyl chloride can be cleaved. mdpi.com This process generates a sulfonyl radical, which can readily extrude sulfur dioxide (SO2) to form a pyridyl radical (specifically, the 5-ethoxypyridin-2-yl radical). This highly reactive radical intermediate can then be engaged in various carbon-carbon bond-forming reactions, such as coupling with another aromatic ring or adding to an alkene. nih.gov This strategy effectively uses the sulfonyl chloride as a surrogate for a less stable or less readily available pyridyl halide in cross-coupling reactions, providing a modern, light-mediated pathway to complex biaryl structures. mdpi.com
Utility in Protecting Group Chemistry (indirectly, via sulfonamide formation)
In the intricate field of multi-step organic synthesis, the temporary masking of a reactive functional group, known as protection, is a fundamental strategy to ensure chemoselectivity. wikipedia.org The sulfonyl chloride moiety of this compound provides an indirect but effective route to protect primary and secondary amines.
The reaction between a sulfonyl chloride and an amine yields a sulfonamide, a robust functional group that significantly diminishes the nucleophilicity and basicity of the original amino group. cbijournal.com This transformation is crucial when other parts of the molecule need to undergo reactions that would otherwise be compromised by the presence of a reactive amine.
General Reaction for Amine Protection:
R-NH₂ + ClSO₂-R' → R-NH-SO₂-R' + HCl
In this context, this compound can react with a primary or secondary amine in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form the corresponding 5-ethoxypyridine-2-sulfonamide. The resulting sulfonamide is generally stable to a wide range of reaction conditions, including many acidic and oxidative environments. organic-chemistry.org The deprotection, or removal, of the sulfonyl group to regenerate the free amine can be challenging but is often accomplished under reductive conditions. organic-chemistry.org This stability and the ability to modulate the electronic properties of the amine make the formation of sulfonamides a key tactic in the synthesis of complex molecules. jocpr.com
Table 1: Common Sulfonyl Protecting Groups for Amines
| Protecting Group | Abbreviation | Typical Reagent | Key Features |
|---|---|---|---|
| p-Toluenesulfonyl | Ts (or Tosyl) | p-Toluenesulfonyl chloride | Very stable, often removed by strong acid or reductive cleavage. organic-chemistry.org |
| Methanesulfonyl | Ms (or Mesyl) | Methanesulfonyl chloride | Stable, similar to Ts but smaller. |
| 2-Nitrobenzenesulfonyl | Ns (or Nosyl) | 2-Nitrobenzenesulfonyl chloride | Stable, but can be removed under milder nucleophilic conditions (e.g., thiophenol). |
| 5-Ethoxypyridine-2-sulfonyl | - | This compound | Expected to form stable sulfonamides, similar to other arylsulfonyl groups. |
Precursor for Other Sulfur-Containing Functionalities
The sulfonyl chloride group is a versatile functional handle that can be converted into a range of other sulfur-containing moieties. This flexibility allows this compound to serve as a starting point for the synthesis of diverse molecular architectures.
Sulfones: The synthesis of sulfones is a prominent application of sulfonyl chlorides. One common method involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated or arylated. For instance, this compound could be reduced by a reagent like magnesium to form the corresponding magnesium sulfinate. This intermediate can subsequently react with an alkyl halide to yield an aliphatic sulfone in a one-pot, two-step procedure. rsc.org Alternatively, sulfonyl chlorides can participate in coupling reactions with organometallic reagents or undergo radical addition to alkenes to furnish sulfones. nih.gov
Sulfines: Sulfines, or thiocarbonyl S-oxides, are less common but synthetically interesting compounds. While not typically formed in a single step from sulfonyl chlorides, their synthesis can sometimes be achieved through multi-step sequences that may originate from sulfonyl chloride derivatives.
Sulfonyl fluorides have gained significant attention in chemical biology and drug discovery, largely due to their unique reactivity profile and their role in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. researchgate.netnih.gov They are generally more stable towards hydrolysis than their sulfonyl chloride counterparts but remain sufficiently reactive to couple with a variety of nucleophiles. ccspublishing.org.cn
The most direct and conventional method for synthesizing sulfonyl fluorides is through the nucleophilic fluorination of the corresponding sulfonyl chloride. ccspublishing.org.cn This halogen exchange reaction is typically accomplished by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.com
General Reaction for Sulfonyl Fluoride Synthesis:
R-SO₂Cl + KF → R-SO₂F + KCl
Therefore, this compound can be readily converted into 5-Ethoxypyridine-2-sulfonyl fluoride. This reaction often proceeds in high yield under mild conditions, for example, using potassium fluoride in a water/acetone biphasic mixture. ccspublishing.org.cn The resulting sulfonyl fluoride serves as a stable yet reactive building block for further synthetic elaborations. nih.govacs.org
Strategic Use in Multi-Step Synthetic Sequences
A multi-step synthesis involves a sequence of chemical reactions designed to create a specific target molecule, often a complex pharmaceutical or natural product. utdallas.eduvapourtec.com The inclusion of versatile and reactive building blocks is critical to the efficiency and success of these synthetic endeavors.
This compound, with its reactive sulfonyl chloride handle, is well-suited for this role. It can be incorporated into a synthetic pathway to introduce the 5-ethoxypyridine-2-sulfonyl moiety, which can then be used for several purposes:
As a protecting group: As discussed, it can be used to temporarily mask an amine functionality while other chemical transformations are carried out elsewhere in the molecule. utdallas.edu
As a linking group: The sulfonamide or sulfonate ester bond formed from the sulfonyl chloride can serve as a stable covalent linker in the assembly of larger, more complex structures.
As a precursor for diversification: The sulfonyl chloride can be converted into a sulfone, sulfonamide, or sulfonyl fluoride, allowing for the late-stage functionalization and diversification of drug candidates or other target molecules. nih.gov
Computational and Theoretical Studies on 5 Ethoxypyridine 2 Sulfonyl Chloride
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. northwestern.edu These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its structure, energy, and properties. northwestern.edu For 5-Ethoxypyridine-2-sulfonyl chloride, this would involve calculating the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. Calculations would also yield an electrostatic potential map, visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Illustrative Data Table: Calculated Electronic Properties (Note: The following values are hypothetical examples for illustrative purposes.)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.8 D |
Prediction of Reactivity and Regioselectivity
The electronic structure data from quantum calculations allows for the prediction of chemical reactivity. The sulfonyl chloride group (-SO₂Cl) is a strong electrophile, and theoretical studies could quantify the reactivity of the sulfur atom. Reactivity indices, such as Fukui functions, can be calculated to predict which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
For this compound, this would be particularly useful in predicting the outcome of reactions with various nucleophiles. For instance, in reactions with amines to form sulfonamides, calculations could predict whether the nucleophile will preferentially attack the sulfur atom of the sulfonyl chloride, or potentially other sites on the pyridine (B92270) ring under different conditions. This prediction of regioselectivity is crucial for designing synthetic routes. rsc.org
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into bulk properties and intermolecular interactions. nih.gov An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal how the molecules interact with their surroundings. mdpi.com
This analysis could identify preferred intermolecular arrangements, such as π-stacking between pyridine rings or hydrogen bonding interactions if protic solvents are present. Understanding these interactions is important for predicting physical properties like solubility, melting point, and crystal packing. The simulation would track the trajectory of each atom, allowing for the analysis of conformational flexibility and the stability of different molecular arrangements.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms. nih.govmdpi.com For a given reaction involving this compound, DFT can be used to map out the entire potential energy surface. rsc.org This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
Illustrative Data Table: DFT-Calculated Energy Profile for a Hypothetical Reaction Step (Note: The following values are hypothetical examples for illustrative purposes.)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +22.5 |
| Intermediate | -5.1 |
| Products | -15.8 |
Structure-Activity Relationship (SAR) Derivation in Derivatives (focused on chemical activity, not biological)
While SAR is often associated with biological activity, the same principles can be applied to chemical reactivity. nih.govopenaccesspub.org By systematically modifying the structure of this compound in silico (e.g., changing the ethoxy group to other alkoxy groups or introducing substituents on the pyridine ring) and calculating reactivity descriptors for each derivative, a quantitative structure-activity relationship (QSAR) model can be built. mdpi.com
Such a model would correlate structural features with chemical reactivity. For instance, it could establish a mathematical relationship between the Hammett parameter of a substituent on the pyridine ring and the calculated activation energy for a reaction at the sulfonyl chloride group. This allows for the rational design of derivatives with tailored reactivity for specific chemical applications.
Conformation Analysis and Stereochemical Considerations
This compound possesses conformational flexibility, primarily due to rotation around the C-O bond of the ethoxy group and the C-S and S-Cl bonds of the sulfonyl chloride group. Conformation analysis involves calculating the relative energies of different spatial arrangements (conformers) to identify the most stable, low-energy structures. rsc.org
Analytical Methodologies in Research on 5 Ethoxypyridine 2 Sulfonyl Chloride
The comprehensive study of 5-Ethoxypyridine-2-sulfonyl chloride and its reactivity relies on a suite of advanced analytical techniques. These methodologies are crucial for characterizing the compound, monitoring its reactions, elucidating the structure of its derivatives, and confirming mechanistic pathways. The application of spectroscopic, chromatographic, and crystallographic methods provides the detailed molecular-level insight necessary for advancing its use in chemical synthesis.
Future Research Directions and Concluding Perspectives
Development of More Sustainable Synthetic Routes
The traditional synthesis of aryl sulfonyl chlorides often involves reagents like chlorosulfonic acid, which poses significant environmental and safety challenges. A primary future objective is the development of greener, more sustainable synthetic pathways to 5-Ethoxypyridine-2-sulfonyl chloride.
Research should focus on adapting modern oxidative chlorination methods that avoid harsh reagents. rsc.orgorganic-chemistry.org Strategies such as bleach-mediated or sodium chlorite (B76162) (NaClO₂)-mediated oxidative chlorosulfonation of corresponding thiol precursors offer safer and more environmentally benign alternatives. organic-chemistry.org Another promising avenue is the use of photocatalysis. For instance, heterogeneous photocatalysts like potassium poly(heptazine imide) have been used to synthesize sulfonyl chlorides from arenediazonium salts under mild, visible-light conditions, presenting a sustainable alternative to the classical Meerwein chlorosulfonylation reaction. acs.orgnih.gov Exploring these photocatalytic routes, which utilize light as a traceless reagent, could significantly reduce the environmental footprint of synthesizing this compound. nih.gov
| Method | Key Reagents | Primary Advantages | Reference |
|---|---|---|---|
| Traditional Chlorosulfonation | Chlorosulfonic Acid (HSO₃Cl) | Well-established, high reactivity | researchgate.net |
| Oxidative Chlorination | NaDCC·2H₂O, NaClO₂, NCS | Milder conditions, reduced hazardous waste, safer operation | rsc.orgorganic-chemistry.org |
| Photocatalytic Synthesis | Heterogeneous Photocatalyst (e.g., K-PHI), Visible Light | Uses light as a reagent, high functional group tolerance, sustainable | acs.orgnih.gov |
| From Sulfonyl Hydrazides | N-Chlorosuccinimide (NCS) | Utilizes stable precursors, clean conversion | nih.gov |
Exploration of Novel Reactivity Patterns
The classical reactivity of this compound is dominated by its use as an electrophile in reactions with nucleophiles like amines and alcohols. wikipedia.org Future research should aim to unlock novel reactivity patterns that expand its synthetic utility.
A significant area of exploration is its use in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Stille coupling, have successfully used arenesulfonyl chlorides as coupling partners to form new carbon-carbon bonds via a desulfitation process. acs.orgresearchgate.net Applying such methods to this compound could enable its use as an arylating agent, providing a new way to construct complex molecular scaffolds.
Furthermore, the field of photoredox catalysis opens up new possibilities. researchgate.net Visible-light-induced single-electron transfer can convert sulfonyl chlorides into sulfonyl radicals. nih.gov These highly reactive intermediates can participate in a variety of transformations, including additions to alkenes and alkynes, and radical-radical cross-coupling reactions with trifluoroborate salts to form new C-S bonds. nih.govacs.org Investigating the generation and subsequent reactions of the 5-ethoxypyridin-2-ylsulfonyl radical would represent a major step forward, allowing for the construction of novel sulfone-containing molecules. acs.org
Integration into Flow Chemistry Systems
The synthesis of sulfonyl chlorides is often highly exothermic and can involve hazardous reagents, making batch production challenging to scale safely. rsc.orgnih.gov Integrating the synthesis of this compound into continuous flow chemistry systems is a critical future direction for improving safety, efficiency, and scalability. mdpi.com
Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing the exotherms associated with chlorosulfonation reactions. nih.govmt.com Continuous processing minimizes the volume of hazardous materials being reacted at any given moment, significantly enhancing process safety. mt.com Research has demonstrated that flow systems can achieve very high space-time yields for sulfonyl chloride synthesis, for example, using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in microreactors. rsc.org Developing a dedicated flow process for this compound would not only make its production safer and more scalable but could also improve product quality and yield through precise control of reaction conditions. mdpi.commt.com
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Safety | Higher risk due to large volumes and poor heat transfer | Inherently safer with small reactor volumes and excellent heat control | mdpi.commt.com |
| Process Control | Difficult to control temperature and mixing precisely | Precise control over temperature, residence time, and stoichiometry | rsc.orgmt.com |
| Scalability | Scaling can be complex and introduce new safety hazards | Scalable by operating for longer durations or using parallel reactors | mdpi.com |
| Spacetime Yield | Generally lower | Significantly higher due to intensified conditions | rsc.orgmdpi.com |
Design of Next-Generation Reagents and Catalysts
Beyond its direct applications, this compound can serve as a versatile building block for the design of next-generation reagents and catalysts. Its unique electronic and structural properties, conferred by the ethoxypyridine moiety, can be harnessed to create novel chemical tools.
One avenue of research is the development of sulfonyl chloride "mimics" with tailored reactivity and stability. For example, converting this compound into more stable yet still reactive derivatives, such as pentafluorophenyl sulfonate esters, could provide reagents that are easier to handle and store while retaining the desired electrophilicity. chemistryviews.org
Additionally, the sulfonyl group can be incorporated into more complex molecular architectures to create specialized catalysts or initiators for polymerization. Sulfonyl chlorides have been shown to act as efficient initiators for metal-catalyzed living radical polymerization, a field where precise control over polymer structure is paramount. researchgate.net Designing multifunctional initiators derived from this compound could enable the synthesis of advanced polymers with unique properties. There is also potential in using it as a precursor for developing novel activating agents, similar to how Pyry-BF₄ is used to activate primary sulfonamides for late-stage functionalization by converting them into sulfonyl chlorides in situ. nih.gov
Predictive Modeling for Enhanced Synthetic Efficiency
The optimization of chemical reactions through traditional trial-and-error experimentation is time-consuming and resource-intensive. A significant future direction is the application of predictive modeling and machine learning to accelerate the development and optimization of synthetic routes involving this compound. beilstein-journals.org
Machine learning algorithms can be trained on datasets of chemical reactions to predict outcomes, such as yield and selectivity, based on a set of reaction parameters. beilstein-journals.orgnih.gov By building a predictive model for the synthesis of this compound or its subsequent reactions, researchers could rapidly identify optimal conditions in silico before performing experiments. tue.nl Techniques like deep reinforcement learning have already been employed to autonomously optimize reaction conditions, significantly reducing the number of experiments required. nih.gov
Furthermore, computational chemistry can provide deep mechanistic insights into its reactivity. By modeling transition states and reaction pathways, researchers can better understand the factors that govern its behavior in both classical and novel transformations. This predictive power, combining machine learning with high-throughput experimentation, will be instrumental in enhancing the efficiency of its synthesis and application, enabling the rapid discovery of new and valuable chemical transformations. duke.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
